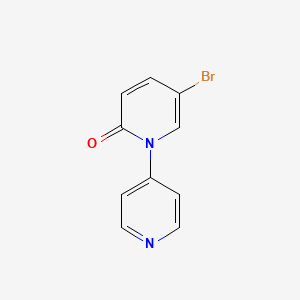
5-Bromo-1-(pyridin-4-yl)pyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Proton Transfer and Photoreactions
Research on derivatives of pyridine compounds, such as 2-(1H-pyrazol-5-yl)pyridines, has shown that these molecules exhibit unique photoreactions, including excited-state intramolecular and intermolecular proton transfer. These processes are crucial for understanding the photophysical behavior of such compounds, which could have implications in the development of new materials with specific optical properties (Vetokhina et al., 2012).
Electrophilic Reactivity and Synthesis
The synthesis and structure analysis of certain pyridine derivatives have led to the discovery of new routes to Meldrum’s Acid derivatives, showcasing the electrophilic reactivity and structural versatility of these compounds (Kuhn, Al-Sheikh, & Steimann, 2003).
Color Tuning in Iridium Complexes
Studies have also focused on the role of pyridine derivatives as ligands in iridium complexes, highlighting their significance in color tuning for light-emitting devices. The ancillary ligand nature significantly affects the electrochemical and photophysical properties of these complexes, offering a pathway for the development of materials with tailored emission properties (Stagni et al., 2008).
Spectroscopic and Theoretical Studies
The spectroscopic characterization and theoretical studies of 5-Bromo-2-(trifluoromethyl)pyridine have been conducted, providing insight into its geometric structure, vibrational frequencies, and chemical shifts. This research contributes to the understanding of its optical properties and potential applications in material science (Vural & Kara, 2017).
Corrosion Inhibition
Research on novel Schiff bases derived from pyridine compounds has demonstrated their effectiveness as corrosion inhibitors for carbon steel in acidic media. This highlights the application of pyridine derivatives in protecting materials against corrosion, which is vital for extending the lifespan of metal structures and components (El-Lateef et al., 2015).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-bromo-1-pyridin-4-ylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O/c11-8-1-2-10(14)13(7-8)9-3-5-12-6-4-9/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBRAYWIGAVNERT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1Br)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-phenyl-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide](/img/structure/B2565724.png)
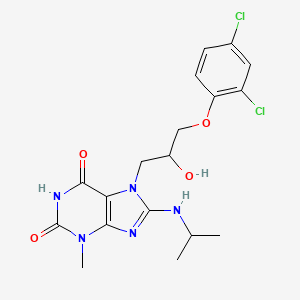

![2-(4-methoxyphenyl)-N-[[5-sulfanylidene-4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-yl]methyl]acetamide](/img/structure/B2565733.png)
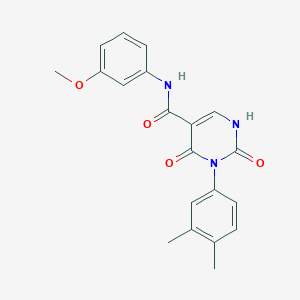
![4-(tert-butyl)-N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B2565736.png)

![Propyl 4-[7-hydroxy-8-(morpholin-4-ylmethyl)-4-oxochromen-3-yl]oxybenzoate](/img/structure/B2565738.png)
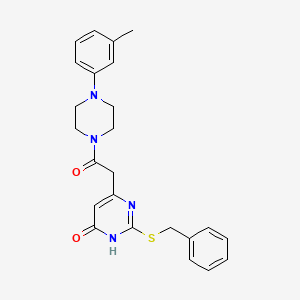
![2-[(3-chloropyridin-2-yl)sulfanyl]-N-(1-cyano-1,2-dimethylpropyl)propanamide](/img/structure/B2565741.png)
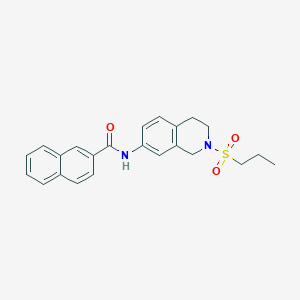
![1-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]sulfonylpiperidine](/img/structure/B2565745.png)

![Methyl (3S)-3-[(2-chloroacetyl)amino]-3-(4-chlorophenyl)propanoate](/img/structure/B2565747.png)